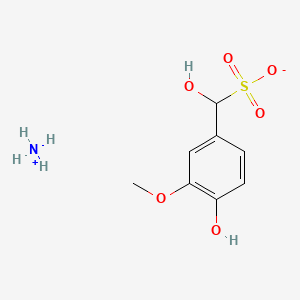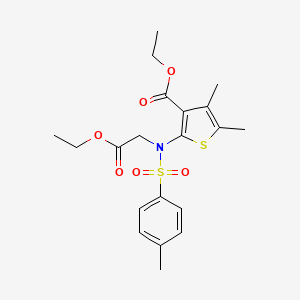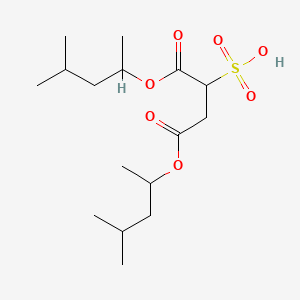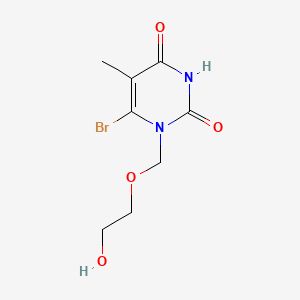
Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- is a complex organic compound with a chromate anion. This compound is notable for its intricate structure, which includes a quinoline ring, azo linkage, and sulfonate group. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- typically involves multiple steps:
Formation of the Quinoline Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Azo Coupling: The quinoline derivative is then subjected to azo coupling with a diazonium salt, forming the azo linkage.
Sulfonation: The resulting compound undergoes sulfonation to introduce the sulfonate group.
Chromate Incorporation: Finally, the chromate anion is introduced through a reaction with a suitable chromate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- can undergo various chemical reactions, including:
Oxidation: The chromate anion can participate in oxidation reactions, converting substrates to their oxidized forms.
Reduction: Under certain conditions, the compound can be reduced, altering its oxidation state.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s chromate anion can be used in studies involving oxidative stress and cellular metabolism.
Industry: It is employed in the manufacturing of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- involves its interaction with molecular targets and pathways:
Molecular Targets: The chromate anion can interact with cellular components, leading to oxidative stress and potential cellular damage.
Pathways Involved: The compound may affect pathways related to oxidative phosphorylation and cellular respiration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, potassium, (T-4)-
- Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, ammonium, (T-4)-
Uniqueness
The sodium salt form of this compound is unique due to its specific solubility and reactivity properties, making it suitable for particular applications where other salts may not be as effective.
Eigenschaften
CAS-Nummer |
6408-34-0 |
|---|---|
Molekularformel |
C15H8ClCrN3O7S.Na C15H8ClCrN3NaO7S |
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
sodium;5-chloro-2-oxido-3-[(4-oxido-2-oxo-1H-quinolin-3-yl)diazenyl]benzenesulfonate;chromium(3+);hydroxide |
InChI |
InChI=1S/C15H10ClN3O6S.Cr.Na.H2O/c16-7-5-10(14(21)11(6-7)26(23,24)25)18-19-12-13(20)8-3-1-2-4-9(8)17-15(12)22;;;/h1-6,21H,(H2,17,20,22)(H,23,24,25);;;1H2/q;+3;+1;/p-4 |
InChI-Schlüssel |
PDJATEKQRVFSIE-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])[O-])[O-].[OH-].[Na+].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12810582.png)



![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)

